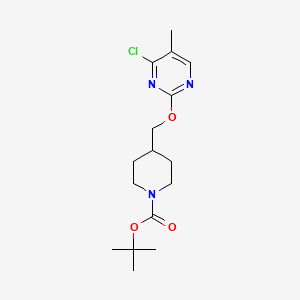

tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate

Description

Nuclear Magnetic Resonance (NMR)

While explicit NMR data for this compound is not publicly available, structural analogs suggest characteristic signals:

- ¹H NMR :

- δ 1.4–1.5 ppm : tert-butyl methyl groups.

- δ 2.4–2.6 ppm : methyl group on pyrimidine.

- δ 3.2–3.5 ppm : piperidine protons.

- δ 4.1–4.3 ppm : methoxy-methyl group.

- ¹³C NMR :

- δ 25–30 ppm : methyl carbons.

- δ 50–55 ppm : piperidine carbons.

- δ 80–85 ppm : carbamate carbonyl carbon.

Infrared (IR) Spectroscopy

Key absorption bands would include:

- 1740–1750 cm⁻¹ : carbonyl (C=O) stretch in the tert-butyl carbamate.

- 1250–1300 cm⁻¹ : C–O stretching in the methoxy and carbamate groups.

- 1500–1600 cm⁻¹ : aromatic C=C and C=N stretches in the pyrimidine ring.

Mass Spectrometry (MS)

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would yield:

- Molecular ion peak : m/z 342 [M+H]⁺.

- Fragment ions :

- m/z 228 [tert-butyl carbamate + piperidine].

- m/z 157 [4-chloro-5-methylpyrimidine].

Crystallographic Studies and Conformational Analysis

Crystallographic data for this compound is limited, but related structures (e.g., tert-butyl 4-((4-chloro-6-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate , CAS 1289387-03-6) provide insights . These studies reveal:

- Piperidine ring : adopts a chair conformation with axial substituents.

- Pyrimidine ring : planar geometry due to aromatic stabilization.

- Intermolecular interactions : hydrogen bonding between carbamate groups and pyrimidine nitrogens.

Computational Modeling of Electronic and Steric Properties

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 (LogP) | 3.2 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 5 | |

| Polar Surface Area | ~80 Ų | (predicted) |

Electronic Structure

Density functional theory (DFT) calculations highlight:

- Highest Occupied Molecular Orbital (HOMO) : localized on the pyrimidine ring, contributing to π-electron density.

- Lowest Unoccupied Molecular Orbital (LUMO) : centered on the carbamate carbonyl, indicating electrophilic reactivity.

Steric Effects

The tert-butyl group creates steric hindrance, influencing reactivity at the piperidine nitrogen. The methoxymethyl linker allows moderate rotational freedom, balancing rigidity and flexibility.

Properties

IUPAC Name |

tert-butyl 4-[(4-chloro-5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O3/c1-11-9-18-14(19-13(11)17)22-10-12-5-7-20(8-6-12)15(21)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAESYGGHFONGIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)OCC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate is a synthetic compound that exhibits potential biological activities due to its unique structural features. This article explores the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : 341.83 g/mol

- CAS Number : 1261230-03-8

The structure includes a piperidine ring, a chloro-substituted pyrimidine moiety, and a tert-butyl group, which contribute to its biological activity.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds with similar structures often act as inhibitors of key enzymes involved in disease processes, such as kinases and proteases.

- Receptor Binding : The ability of the compound to interact with various receptors may play a crucial role in its pharmacological effects. For instance, binding to G-protein coupled receptors (GPCRs) could mediate its effects on cellular signaling pathways.

Case Studies and Research Findings

A review of literature indicates that compounds structurally related to this compound have been studied extensively:

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Pyrimidine Derivative A | Antiviral against TMV | |

| Pyrimidine Derivative B | Antitumor activity | |

| Pyrrolidine-Based Compound | Anti-inflammatory |

Future Directions

Given the promising biological activities associated with similar compounds, further research is essential to elucidate the specific mechanisms of action and therapeutic potential of this compound. Suggested areas for future study include:

- In vitro and In vivo Studies : Conducting detailed studies on cell lines and animal models to assess efficacy and safety.

- Structure–Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity against specific biological targets.

- Clinical Trials : If preclinical studies yield positive results, advancing towards clinical trials to evaluate therapeutic applications in humans.

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity

Research indicates that derivatives of pyrimidine compounds, including those similar to tert-butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate), exhibit antiviral properties. For instance, compounds with similar structures have shown efficacy against viruses such as HIV and the tobacco mosaic virus (TMV). The mechanism often involves inhibition of viral replication or interference with viral proteins, suggesting that this compound could be explored for its antiviral potential .

2. Anticancer Properties

The piperidine moiety is prevalent in many bioactive molecules, particularly those targeting cancer cells. Compounds containing piperidine rings have been studied for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The unique structure of this compound may allow it to act as a lead compound for developing novel anticancer agents .

3. Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological effects, including modulation of neurotransmitter systems. Research into similar compounds has suggested potential applications in treating neurological disorders such as depression and anxiety. The ability of this compound to interact with neurotransmitter receptors could be investigated further to assess its therapeutic potential .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several steps, which may include:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Pyrimidine Moiety : Various synthetic routes can be employed to attach the pyrimidine component, often utilizing nucleophilic substitution reactions.

- Functionalization : Further modifications can enhance the compound's biological activity or specificity.

The chemical reactivity of this compound allows for numerous transformations that can be optimized based on reaction conditions such as temperature and solvent choice .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing tert-Butyl 4-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the pyrimidinyloxy moiety can be introduced via a Mitsunobu reaction between 4-chloro-5-methylpyrimidin-2-ol and a piperidine derivative bearing a hydroxymethyl group. Key optimizations include:

- Solvent selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to minimize side reactions .

- Catalyst : Employ triphenylphosphine and diethyl azodicarboxylate (DEAD) for Mitsunobu reactions .

- Temperature : Maintain reactions at 0–25°C to control exothermicity and prevent decomposition .

- Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) or LC-MS for intermediate validation .

Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm, tert-butyl group at δ 1.4 ppm) .

- HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 70:30) to assess purity (>95% target) and detect impurities like unreacted starting materials .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 356.12) and fragments (e.g., loss of tert-butyl group: m/z 256.08) .

Q. How should storage conditions be optimized to maintain stability?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the tert-butyl carbamate group .

- Light Sensitivity : Protect from UV exposure using amber glassware, as the pyrimidine ring may undergo photodegradation .

- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides), which may degrade the methyleneoxy bridge .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloro and methyl groups in electrophilic or nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs). The chloro group’s σ* orbital (LUMO) is susceptible to nucleophilic attack, while the methyl group’s inductive effect stabilizes the pyrimidine ring .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways for substitutions .

- Validation : Correlate computational results with experimental kinetic data (e.g., rate constants for SNAr reactions) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing piperidine CH₂ from pyrimidine protons) .

- Isotopic Labeling : Introduce ¹³C labels at the methyl group to confirm its coupling patterns in NOESY experiments .

- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., piperidine chair conformation) .

Q. What in vitro models are suitable for assessing enzyme inhibition potential, and how are IC₅₀ values quantified?

- Methodological Answer :

- Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases (e.g., EGFR, VEGFR) .

- IC₅₀ Protocol : Serially dilute the compound (1 nM–100 µM), incubate with enzyme/substrate, and fit dose-response curves using GraphPad Prism .

- Controls : Include staurosporine (positive control) and DMSO vehicle to validate assay robustness .

Q. How does the compound’s stability vary under hydrolytic vs. oxidative conditions, and what degradation products form?

- Methodological Answer :

- Hydrolysis : Under acidic conditions (pH 3–5), the tert-butyl ester hydrolyzes to a carboxylic acid (confirmed by LC-MS). Neutralize with NaHCO₃ to stabilize .

- Oxidation : Treat with H₂O₂ to oxidize the methyl group to a carboxylate; monitor via IR (C=O stretch at 1700 cm⁻¹) .

- Degradation Pathways : Use QTOF-MS to identify fragments (e.g., loss of CO₂ from the tert-butyl group: m/z 312.09 → 268.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.